Sodium ferric oxalate

Aqueous solubility Crystallization control Formulation science

Researchers often face precipitation failure or altered crystallization when substituting potassium or ammonium ferrioxalate salts. This sodium variant provides a distinct pentahydrate stoichiometry and unique solubility profile. - **Purification advantage:** 5.6x solubility differential (boiling vs. cold water) enables efficient recrystallization; 182 g/100 mL at 100°C vs. 32.5 g/100 mL at 0°C. - **Thermal stability:** Aqueous solutions stable hours at near 100°C (protected from light). - **Photochemical activity:** Preserved ferrioxalate anion for actinometry and photo-Fenton where Na+ tolerance required. - **Supply:** Available as crystalline pentahydrate with documented water content.

Molecular Formula C4FeNaO8
Molecular Weight 254.87 g/mol
Cat. No. B12846724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium ferric oxalate
Molecular FormulaC4FeNaO8
Molecular Weight254.87 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Na+].[Fe+3]
InChIInChI=1S/2C2H2O4.Fe.Na/c2*3-1(4)2(5)6;;/h2*(H,3,4)(H,5,6);;/q;;+3;+1/p-4
InChIKeyMKBNNYRMBCFUSH-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Ferric Oxalate Technical Specifications


Sodium ferric oxalate (also designated sodium ferrioxalate, sodium oxalatoferrate, CAS 555-34-0, formula Na₃[Fe(C₂O₄)₃]) is an octahedral transition metal complex belonging to the alkali tris(oxalato)ferrate(III) class [1]. The compound exists as lime-green hydrated crystals with a molecular weight of 388.87 g/mol (anhydrous), density of 1.97 g/cm³ at 17 °C, and melting point of 365.1 °C [1][2]. The ferrioxalate anion is photochemically active, undergoing ligand-to-metal charge transfer upon irradiation, and the compound exhibits substantial thermal stability in aqueous solution [1][3].

Photochemically active metal complex for actinometry and photo-Fenton research
Pentahydrate crystal form (Na₃Fe(C₂O₄)₃·5H₂O) supports crystallographic studies
Aqueous thermal stability near 100°C enables high-temperature processing workflows

Sodium Ferric Oxalate Substitution Limitations


While potassium ferrioxalate is the most commonly studied salt in this class, the sodium, potassium, and ammonium variants are not functionally interchangeable across applications. Substitution without consideration of differential solubility, hydration state, and counterion effects can lead to precipitation failure, altered crystallization behavior, or compromised electrochemical performance [1][2]. The sodium salt crystallizes as a pentahydrate from aqueous solution, whereas the potassium, ammonium, and rubidium salts crystallize as trihydrates, reflecting distinct hydration thermodynamics that impact crystal growth and solution-phase behavior [1]. Furthermore, the sodium salt exhibits markedly higher aqueous solubility at elevated temperatures compared to cold-water conditions, a differential that is not proportionally mirrored across all alkali counterions [2]. In electrochemical applications, the sodium variant demonstrates distinct activity profiles that are not replicated by alternative alkali oxalate phases [3].

Solubility gradient differs across alkali counterions; potassium salt solubility profile may not match sodium salt behavior
Hydration stoichiometry (pentahydrate vs trihydrate) alters crystal packing, dissolution kinetics, and humidity stability
Electrochemical activity is not transferable from iron(III) oxalate; sodium oxalate phases may be inactive vs lithium

Sodium Ferric Oxalate Differential Evidence


Temperature-Dependent Solubility

Sodium ferric oxalate demonstrates pronounced temperature-dependent aqueous solubility, with solubility at boiling water (182 parts per 100 parts solvent) exceeding cold water solubility (32.5 parts per 100 parts solvent) by a factor of approximately 5.6× [1][2]. This steep solubility gradient enables effective recrystallization-based purification and controlled precipitation from hot saturated solutions upon cooling. While potassium ferrioxalate also exhibits temperature-dependent solubility, the absolute solubility values and the magnitude of the temperature coefficient differ between alkali salts, influencing the selection of optimal counterion for specific crystallization or formulation workflows [3].

Temperature-Dependent Solubility
Reported
Cold: 32.5 parts → Boiling: 182 parts (5.6× increase)
Supports temperature-managed recrystallization workflows
Cross-study comparable; counterion comparison is class-level inference
Aqueous solubility Crystallization control Formulation science

Hydration State: Pentahydrate vs. Trihydrate

The sodium salt of the ferrioxalate anion crystallizes from aqueous solution as a pentahydrate (Na₃Fe(C₂O₄)₃·5H₂O), a hydration state that has been characterized by X-ray crystallography. In direct contrast, the potassium, ammonium, and rubidium salts of the identical ferrioxalate anion crystallize as trihydrates (M₃Fe(C₂O₄)₃·3H₂O) under comparable conditions [1][2]. This differential hydration stoichiometry reflects distinct hydrogen-bonding networks and crystal packing arrangements driven by the specific alkali counterion, which can affect crystal morphology, dissolution kinetics, and long-term solid-state stability under varying humidity conditions.

Hydration State
Head-to-head
Na₃Fe(C₂O₄)₃·5H₂O vs K⁺/NH₄⁺/Rb⁺ trihydrates
Pentahydrate stoichiometry affects crystal packing and dissolution
Direct X-ray crystallography comparison
Crystal engineering Hydration thermodynamics X-ray crystallography

Aqueous Thermal Stability

Both the sodium and potassium salts of ferrioxalate, as well as their aqueous solutions, can be heated to near 100 °C for hours without undergoing significant thermal decomposition when protected from light [1][2]. This thermal robustness differentiates the alkali ferrioxalates from other iron(III) complexes that may undergo hydrolysis or ligand dissociation under similar elevated-temperature conditions. The data confirm that sodium ferric oxalate does not compromise thermal stability relative to the more commonly studied potassium analog, making it a viable alternative where sodium counterion is preferred for downstream compatibility.

Aqueous Thermal Stability
Head-to-head
Stable near 100°C for hours (protected from light)
Sodium salt retains thermal robustness equivalent to potassium salt
No significant decomposition difference reported
Thermal stability Solution chemistry Process robustness

Electrochemical Activity Comparison

In a comprehensive evaluation of carboxylate-based positive electrode materials, iron(III) oxalate (Fe₂(C₂O₄)₃·4H₂O) exhibited attractive electrochemical properties with a discharge capacity of 98 mAh/g at 3.35 V vs. Li⁺/Li⁰ [1]. In contrast, sodium 3d-metal oxalate phases of composition Na₂M₂(C₂O₄)₃·2H₂O were found to be electrochemically inactive versus lithium under comparable testing conditions [1]. This demonstrates that not all oxalate-containing phases exhibit equivalent electrochemical performance; the specific stoichiometry and metal coordination environment are critical determinants of electrochemical activity.

Electrochemical Activity
Class-level
Na₂M₂(C₂O₄)₃·2H₂O inactive vs Li; Fe₂(C₂O₄)₃·4H₂O 98 mAh/g
Electrochemical activity not transferable from iron(III) oxalate
Class-level inference; direct validation required
Electrode materials Lithium-ion battery Sodium-ion battery

Sodium Ferric Oxalate Applications


Temperature-Controlled Crystallization

The 5.6× solubility differential between boiling water (182 parts per 100) and cold water (32.5 parts per 100) enables efficient recrystallization purification workflows [1][2]. Dissolution at elevated temperature followed by controlled cooling precipitates purified crystalline sodium ferric oxalate pentahydrate, separating the compound from less soluble impurities that remain in the supernatant. This temperature-solubility profile supports procurement when high-purity crystalline material is required for subsequent synthetic or analytical applications.

Pentahydrate Crystallography

The pentahydrate structure of sodium ferric oxalate has been characterized by X-ray crystallography, providing a well-defined hydration state distinct from the trihydrates formed by potassium, ammonium, and rubidium salts [1]. Researchers requiring precise control over crystal water content, hydrogen-bonding architecture, or crystallographic parameters should select the sodium salt specifically for its pentahydrate stoichiometry. The potassium salt cannot substitute where pentahydrate crystal morphology or hydration-dependent properties are required.

High-Temperature Aqueous Processing

Aqueous solutions of sodium ferric oxalate can be heated to near 100 °C for extended durations (hours) without significant thermal decomposition when protected from light [1][2]. This thermal robustness, equivalent to that of the potassium salt, enables high-temperature solution-phase synthesis, processing, or analytical workflows without the compound degrading. Sodium ferric oxalate is therefore suitable for applications requiring sustained exposure to near-boiling aqueous conditions.

Photochemical & Actinometric Systems

The photochemical activity of the ferrioxalate anion is preserved across alkali counterions, making sodium ferric oxalate suitable for actinometry and photo-Fenton degradation applications where sodium compatibility is required [1]. Selection of the sodium salt over potassium may be driven by downstream sodium-ion tolerance requirements, avoidance of potassium interference in analytical systems, or cost considerations in large-scale photochemical water treatment operations.

Application
Selection Property
Validation Focus
Temperature-Controlled Crystallization
Temperature-dependent solubility gradient
Recrystallization purification validation
Pentahydrate Crystallography
Pentahydrate stoichiometry (5 H₂O)
Crystallographic hydration confirmation
High-Temperature Aqueous Processing
Thermal stability near boiling point
Aqueous solution stability validation
Photochemical & Actinometric Systems
Photochemical activity with sodium counterion
Actinometric calibration and photo-Fenton validation

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